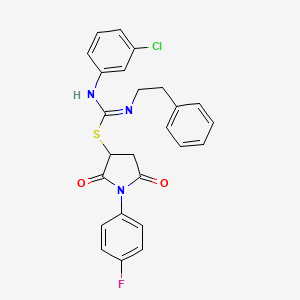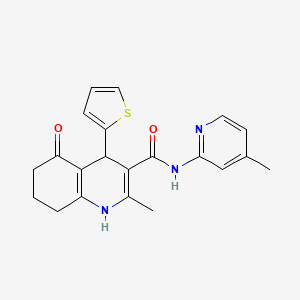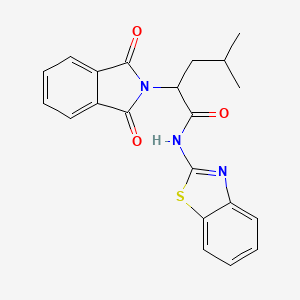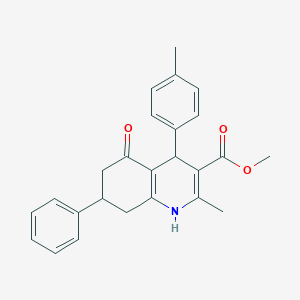![molecular formula C15H21N5O B4974152 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B4974152.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide, also known as DMP 777, is a chemical compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) in these cells. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 in lab experiments is its potent anti-inflammatory and anti-tumor effects. It has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 in lab experiments is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in different disease models.
Future Directions
There are several future directions for further research on N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777. One area of interest is the development of more potent and selective inhibitors of COX-2 and PDE-4, which may have greater therapeutic potential than N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777. Another area of interest is the investigation of the neuroprotective effects of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 in different animal models of neurological disorders. Finally, further studies are needed to elucidate the exact mechanism of action of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777, which may lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 involves a multi-step process that begins with the reaction of 2-bromo-3-pyridinecarboxaldehyde with dimethylamine to form the intermediate 2-(dimethylamino)-3-pyridinylmethanol. This intermediate is then reacted with 1-isopropyl-1H-pyrazole-4-carboxylic acid to form the final product, N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777.
Scientific Research Applications
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11(2)20-10-13(9-18-20)15(21)17-8-12-6-5-7-16-14(12)19(3)4/h5-7,9-11H,8H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFYYJMYJMFPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)NCC2=C(N=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(5-bromo-2-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4974093.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4974101.png)
![2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B4974104.png)
![2-{5-[2-(2-fluorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B4974116.png)


![4-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4974144.png)

![N-ethyl-6-(4-ethylphenyl)-N-(2-hydroxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4974173.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4974181.png)
![N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4974182.png)